molecular formula C8H6ClF3O B1586994 (5-Chloro-2-(trifluoromethyl)phenyl)methanol CAS No. 261763-21-7

(5-Chloro-2-(trifluoromethyl)phenyl)methanol

Cat. No. B1586994
M. Wt: 210.58 g/mol
InChI Key: LUMJBVGPYBBQAP-UHFFFAOYSA-N
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Description

“(5-Chloro-2-(trifluoromethyl)phenyl)methanol” is a member of (trifluoromethyl)benzenes . It is an organic building block .


Synthesis Analysis

The synthesis of “(5-Chloro-2-(trifluoromethyl)phenyl)methanol” involves complex chemical reactions. The compound can be obtained in good yield via a simple one-step reaction .


Molecular Structure Analysis

The molecular structure of “(5-Chloro-2-(trifluoromethyl)phenyl)methanol” is complex and requires advanced analytical techniques for accurate determination .


Chemical Reactions Analysis

“(5-Chloro-2-(trifluoromethyl)phenyl)methanol” is involved in various chemical reactions. It is used as a key intermediate in the synthesis of other compounds .


Physical And Chemical Properties Analysis

“(5-Chloro-2-(trifluoromethyl)phenyl)methanol” is a colorless to light yellow liquid . It has a molecular weight of 210.58 .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of agrochemical and pharmaceutical industries .

Summary of the Application

Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized using trifluoromethyl-containing building blocks like “(5-Chloro-2-(trifluoromethyl)phenyl)methanol”, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

Methods of Application or Experimental Procedures

The synthesis of TFMP derivatives involves various methods. For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), used as a chemical intermediate for the synthesis of several crop-protection products, is synthesized using various methods .

Results or Outcomes

More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

2. FDA-Approved Trifluoromethyl Group-Containing Drugs

Specific Scientific Field

This application falls under the field of pharmaceuticals .

Summary of the Application

Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years . These drugs exhibit numerous pharmacological activities .

Methods of Application or Experimental Procedures

The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

Results or Outcomes

More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .

3. Synthesis of Aryl- and Hetarylfurocoumarins

Specific Scientific Field

This application falls under the field of organic chemistry .

Summary of the Application

Trifluoromethyl-containing compounds are used in the synthesis of aryl- and hetarylfurocoumarins .

Methods of Application or Experimental Procedures

The synthesis of these compounds is achieved via the Suzuki reaction .

Results or Outcomes

The Suzuki reaction is a powerful tool in organic synthesis for creating carbon-carbon bonds .

4. Synthesis of Et Canthinone-3-Carboxylates

Specific Scientific Field

This application falls under the field of pharmaceutical chemistry .

Summary of the Application

Trifluoromethyl-containing compounds are used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate .

Methods of Application or Experimental Procedures

The synthesis involves a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .

Results or Outcomes

The synthesis of Et canthinone-3-carboxylates provides a pathway to potential drug molecules .

5. Synthesis of Fluorinated Organic Chemicals

Specific Scientific Field

This application falls under the field of organic chemistry .

Summary of the Application

Trifluoromethyl-containing compounds, such as “(5-Chloro-2-(trifluoromethyl)phenyl)methanol”, are used in the development of fluorinated organic chemicals . These compounds have found numerous applications in the agrochemical, pharmaceutical, and functional materials fields .

Methods of Application or Experimental Procedures

The synthesis of these compounds involves various methods, including vapor-phase reactions .

Results or Outcomes

More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .

6. Synthesis of FDA-Approved Drugs

Specific Scientific Field

This application falls under the field of pharmaceutical chemistry .

Summary of the Application

Trifluoromethyl-containing compounds are used in the synthesis of FDA-approved drugs . These drugs exhibit numerous pharmacological activities .

Methods of Application or Experimental Procedures

The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .

Results or Outcomes

More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .

Safety And Hazards

“(5-Chloro-2-(trifluoromethyl)phenyl)methanol” is classified as a hazardous substance. It has hazard statements H302, H315, H320, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation .

Future Directions

Trifluoromethylpyridines, which include “(5-Chloro-2-(trifluoromethyl)phenyl)methanol”, are used in the agrochemical and pharmaceutical industries. It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

[5-chloro-2-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMJBVGPYBBQAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380778
Record name [5-Chloro-2-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-2-(trifluoromethyl)phenyl)methanol

CAS RN

261763-21-7
Record name [5-Chloro-2-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261763-21-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Add borane-THF complex (3.34 mL, 3.34 mmol) slowly to an ice-methanol cooled bath solution of 5-chloro-2-trifluoromethyl-benzoic acid (500 mg, 2.23 mmol) in THF (2 mL). Stir overnight at room temperature. Add water (1 mL) and solid potassium carbonate. Filter and concentrate to give an oil residue. Chromatograph on silica gel, eluting with 10:90 to 1:1 ethyl acetate:hexanes to give (5-chloro-2-trifluoromethylphenyl)-methanol as a white solid (347 mg, 75%). 1H NMR (400 MHz, MeOH-d4) δ 7.84 (s, 1H), 7.68 (d, 1H, J=8.4 Hz), 7.48 (d, 1H, J=8.4 Hz), 4.81 (s, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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